molecular formula C15H13NO4 B5157976 {[4-(benzyloxy)phenyl]amino}(oxo)acetic acid

{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid

Cat. No. B5157976
M. Wt: 271.27 g/mol
InChI Key: CGVCWJVTOZSNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid, commonly known as BPOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPOA is a white crystalline powder that has a molecular weight of 329.37 g/mol.

Mechanism of Action

The mechanism of action of BPOA is not fully understood. However, it has been reported that BPOA can inhibit the activity of certain enzymes, such as tyrosinase and topoisomerase. Tyrosinase is an enzyme that plays a crucial role in melanin biosynthesis, while topoisomerase is an enzyme that is involved in DNA replication and transcription. By inhibiting the activity of these enzymes, BPOA can exert its biological effects.
Biochemical and Physiological Effects:
BPOA has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that BPOA can induce apoptosis (programmed cell death) in cancer cells. BPOA has also been shown to inhibit the replication of certain viruses, such as influenza virus and herpes simplex virus. In addition, BPOA has been reported to exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPOA in lab experiments is its ease of synthesis. BPOA can be synthesized using simple and inexpensive starting materials and can be obtained in high yield. Another advantage of using BPOA is its potential applications in various fields of scientific research. However, one of the limitations of using BPOA is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on BPOA. One of the directions is to explore its potential applications in the field of medicinal chemistry. BPOA has been reported to exhibit anticancer, antiviral, and antibacterial activities, and further studies are needed to investigate its mechanism of action and its potential as a therapeutic agent. Another direction is to explore its potential applications in material science. BPOA has been used as a precursor for the synthesis of metal-organic frameworks, and further studies are needed to investigate its properties and potential applications in this field. Finally, further studies are needed to investigate the toxicity and safety of BPOA, which will be crucial for its potential use in various applications.

Synthesis Methods

The synthesis of BPOA involves the reaction between 4-aminophenol and benzyl 2-oxoacetate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to BPOA by hydrolysis. The yield of BPOA can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

BPOA has potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, BPOA has been reported to exhibit anticancer, antiviral, and antibacterial activities. In organic synthesis, BPOA has been used as a building block for the synthesis of various compounds. In material science, BPOA has been used as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

2-oxo-2-(4-phenylmethoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-14(15(18)19)16-12-6-8-13(9-7-12)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVCWJVTOZSNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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